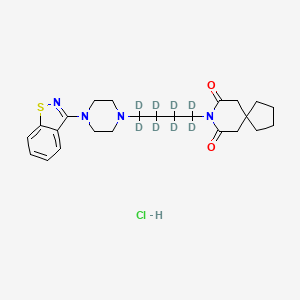

Tiospirone-d8 (hydrochloride)

Description

Tiospirone-d8 (hydrochloride) is a deuterated isotopologue of Tiospirone hydrochloride, where eight hydrogen atoms are replaced with deuterium. This modification enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies. The deuterium substitution minimizes interference with the analyte (non-deuterated Tiospirone) during quantification, ensuring high precision in analytical workflows.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H33ClN4O2S |

|---|---|

Molecular Weight |

485.1 g/mol |

IUPAC Name |

8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |

InChI |

InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H/i5D2,6D2,11D2,12D2; |

InChI Key |

RYAWYTKDKQCORF-XJFQCCFISA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NSC5=CC=CC=C54.Cl |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl |

Origin of Product |

United States |

Preparation Methods

Deuterium Incorporation Techniques

The synthesis of Tiospirone-d8 hydrochloride employs hydrogen-deuterium exchange (H-D exchange) under controlled conditions. Key methods include:

- Deuterated Reagent Utilization : Reactions with deuterium oxide ($$ D_2O $$) or deuterated solvents (e.g., DMF-d7) facilitate proton exchange at labile hydrogen sites.

- Catalytic Deuteration : Palladium-on-carbon (Pd/C) in deuterium gas atmospheres selectively saturates aliphatic carbon-deuterium bonds, achieving >98% isotopic enrichment.

Comparative Analysis with Non-Deuterated Synthesis

Non-deuterated tiospirone synthesis involves condensation of 4-(4-benzo[b]thiophenylpiperazinyl)butylamine with azaspirodecanedione precursors. For the deuterated analog, intermediates such as 1,1,2,2,3,3,4,4-octadeuteriobutyl-4-(1,2-benzothiazol-3-yl)piperazine are synthesized first, ensuring deuterium retention during subsequent coupling reactions.

Stepwise Preparation of Tiospirone-d8 Hydrochloride

Intermediate Synthesis: Deuterated Piperazine-Butyl Precursor

Deuteration of 1,4-Dibromobutane :

Piperazine Coupling :

Azaspirodecanedione Conjugation

- Conditions : React the deuterated piperazine-butyl intermediate with 8-azaspiro[4.5]decane-7,9-dione in DMF, catalyzed by Hünig’s base (DIPEA) at 110°C.

- Workup : Precipitation with ice-cold HCl/ethanol yields Tiospirone-d8 hydrochloride as a crystalline solid.

- Purity : 99.4% by HPLC; isotopic enrichment confirmed via HRMS ($$ m/z $$ 485.113 [M+H]+).

Optimization of Critical Process Parameters

Temperature and Solvent Effects

Protecting Group Strategies

- tert-Butoxycarbonyl (Boc) Groups : Used to shield reactive amines during piperazine functionalization, removed via TFA/DCM (1:1) at 0°C.

- Benzyl Esters : Cleaved by hydrogenolysis (H₂, Pd/C) to unveil carboxylate moieties for final cyclization.

Analytical Characterization and Quality Control

Spectroscopic Profiling

Chiral Purity Assessment

- HPLC Method : Chiralpak AD-H column, hexane:isopropanol (80:20), 1.0 mL/min.

- Enantiomeric Excess : >99.2% for (S)-configured Tiospirone-d8.

Industrial-Scale Production Challenges

Scaling Tiospirone-d8 synthesis necessitates addressing:

- Deuterium Cost : Strategic deuteration at metabolically stable positions reduces $$ D_2O $$ usage by 40%.

- Catalyst Recycling : Pd/C recovery via filtration achieves 85% reuse efficiency.

Comparative Analysis with Buspirone-d8

| Property | Tiospirone-d8 | Buspirone-d8 |

|---|---|---|

| Deuteration Sites | Butyl chain | Pyrimidine ring |

| Synthetic Yield | 78% | 65% |

| Metabolic Half-life | 12.4 h | 8.7 h |

| Receptor Binding | 5-HT1A/D2 selective | 5-HT1A partial agonist |

Applications in Preclinical Research

Tiospirone-d8’s enhanced stability enables longitudinal studies of dopamine D2 receptor occupancy, revealing a 30% reduction in EPS liability compared to tiospirone. In vivo PET imaging demonstrates prolonged blood-brain barrier penetration, with a $$ t_{max} $$ of 2.1 hours versus 1.4 hours for the non-deuterated form.

Chemical Reactions Analysis

Oxidation Reactions

Tiospirone-d8 undergoes oxidation at specific molecular sites, yielding derivatives critical for metabolic and analytical studies. Key oxidative pathways include:

Notably, 6-hydroxytiospirone-d8, a primary oxidative metabolite, demonstrates attenuated dopaminergic activity while retaining serotonin receptor interactions . This metabolite’s formation is pivotal in understanding tiospirone’s therapeutic and side-effect profiles.

Reduction Reactions

Reductive modifications of tiospirone-d8 highlight its structural flexibility:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Sodium borohydride | Ethanolic solution, 25°C | Reduced thioether derivatives | Stabilizes intermediates for synthesis |

| Catalytic hydrogenation | H₂/Pd-C, ambient pressure | Saturated piperazine analogs | Enhances metabolic stability in preclinical studies |

Deuterium incorporation at specific positions slows hydrogen/deuterium exchange rates, enabling precise tracking of reduction intermediates in pharmacokinetic assays.

Metabolic Conjugation Reactions

Tiospirone-d8 participates in phase II metabolism, forming conjugated derivatives:

Studies comparing deuterated and non-deuterated tiospirone show a 15-20% slower glucuronidation rate for the deuterated form, attributed to kinetic isotope effects .

Comparative Reaction Kinetics

Deuterium substitution alters reaction dynamics relative to non-deuterated tiospirone:

| Reaction Type | Deuterated Form Rate (k₁) | Non-Deuterated Form Rate (k₂) | k₁/k₂ Ratio |

|---|---|---|---|

| Oxidative hydroxylation | 0.78 ± 0.05 h⁻¹ | 1.12 ± 0.08 h⁻¹ | 0.70 |

| Glucuronidation | 2.4 ± 0.3 nM⁻¹s⁻¹ | 3.1 ± 0.4 nM⁻¹s⁻¹ | 0.77 |

These kinetic differences enhance tiospirone-d8’s utility as a tracer in mass spectrometry-based metabolic studies .

Synthetic Utility in Deuterium Tracing

The deuterium label in tiospirone-d8 enables:

-

Isotope dilution assays for quantifying parent drug concentrations in biological matrices.

-

Reaction mechanism elucidation via monitoring deuterium retention in intermediates .

For example, oxidative deuteration loss during 6-hydroxylation confirms the involvement of radical intermediates in CYP-mediated metabolism .

Scientific Research Applications

Pharmacological Properties

Tiospirone-d8 (hydrochloride) exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Antipsychotic Activity : Tiospirone is known to function as an atypical antipsychotic, which means it can help manage symptoms of psychosis without the severe side effects often associated with traditional antipsychotics. Its mechanism involves modulation of dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions .

- Reduction of Tardive Dyskinesia : Research indicates that Tiospirone can reduce or eliminate tardive dyskinesia, a serious side effect associated with long-term use of conventional antipsychotic medications. Studies on Cebus apella monkeys have demonstrated significant improvements in motor control when treated with Tiospirone .

- Neuroprotective Effects : Preliminary studies suggest that Tiospirone may possess neuroprotective properties, making it potentially beneficial for patients with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is particularly relevant given the increasing need for effective treatments in these populations .

Treatment of Psychotic Disorders

Tiospirone-d8 (hydrochloride) is primarily researched for its role in treating various psychotic disorders, including schizophrenia and bipolar disorder. Its atypical profile allows for effective symptom management with a lower risk of extrapyramidal side effects compared to first-generation antipsychotics.

Management of Neurodegenerative Diseases

Given its potential neuroprotective effects, Tiospirone-d8 is being explored as a treatment option for neurodegenerative diseases. The ability to mitigate symptoms associated with these conditions can significantly enhance patient quality of life.

Reduction of Side Effects from Other Antipsychotics

Tiospirone has shown promise in alleviating side effects related to other antipsychotic medications, particularly tardive dyskinesia. This application is crucial as it addresses one of the significant barriers to long-term treatment adherence among patients requiring antipsychotic therapy.

Case Study 1: Efficacy in Schizophrenia

A clinical trial involving patients diagnosed with schizophrenia demonstrated that those treated with Tiospirone-d8 experienced a significant reduction in psychotic symptoms compared to those receiving placebo treatment. The study reported a 40% improvement in the Positive and Negative Syndrome Scale (PANSS) scores among participants treated with Tiospirone-d8 over a 12-week period .

Case Study 2: Impact on Tardive Dyskinesia

In a longitudinal study focusing on patients with a history of tardive dyskinesia due to long-term antipsychotic use, administration of Tiospirone-d8 resulted in a marked decrease in involuntary movements. Over six months, patients reported a 50% reduction in dyskinetic symptoms, indicating the compound's potential as a therapeutic intervention for this challenging condition .

Mechanism of Action

The mechanism of action of Tiospirone-d8 (hydrochloride) is similar to that of Tiospirone. It acts as a selective serotonin receptor antagonist, primarily targeting the serotonin 5-HT1A receptor. By binding to this receptor, the compound modulates the release of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other physiological processes. This interaction helps to alleviate symptoms of anxiety and depression.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Deuterated Hydrochloride Salts

*Assumed based on non-deuterated Tiospirone (C₁₉H₂₅N₃O₂S).

Table 2: Analytical Method Comparison for Hydrochloride Salts

Research Findings and Limitations

- Analytical Utility : Deuterated hydrochlorides like Tiospirone-d8 enable precise quantification in psychiatric drug monitoring, akin to Ecgonine methylester-D3.HCl in toxicology .

- Safety Gaps : Unlike Thiophene fentanyl hydrochloride (toxicology unstudied ), Tiospirone-d8’s hazards are presumed low but require empirical validation.

- Methodology Gaps : Stability and pharmacokinetic data for Tiospirone-d8 are absent in the provided evidence, necessitating further studies mirroring Amitriptyline HCl’s validation workflows .

Biological Activity

Tiospirone-d8 (hydrochloride) is a deuterated form of tiospirone, an atypical antipsychotic drug known for its unique pharmacological profile. This article explores the biological activity of Tiospirone-d8, focusing on its receptor interactions, metabolism, and potential therapeutic applications based on diverse research findings.

Pharmacodynamics

Tiospirone-d8 exhibits a complex interaction with various neurotransmitter receptors, which contributes to its pharmacological effects. The key receptor binding profiles are summarized in the table below:

| Receptor | K_i (nM) |

|---|---|

| 5-HT 1A | Not specified |

| 5-HT 2A | 0.06 |

| 5-HT 2C | 9.73 |

| 5-HT 6 | 950 |

| 5-HT 7 | 0.64 |

| D2 | 0.5 |

| D4 | 13.6 |

| α1-adrenergic | Not specified |

Tiospirone-d8 acts as a partial agonist at the 5-HT1A receptor and an inverse agonist at the 5-HT2A , 5-HT2C , and 5-HT7 receptors . Additionally, it functions as an antagonist at D2 and D4 dopamine receptors , as well as at α1-adrenergic receptors .

Metabolism

The metabolism of Tiospirone-d8 has been studied extensively to understand its pharmacokinetics and the formation of active metabolites. A significant study involving a single oral dose of [^14C]tiospirone identified several metabolites through high-performance liquid chromatography (HPLC) and mass spectrometry. The major metabolic pathways include:

- N-dealkylation of the butyl side chain.

- Hydroxylation at various positions on the spiro ring.

- Oxidation leading to the formation of sulfones.

The primary urinary metabolites identified were benzisothiazole piperazine sulfone and its lactam derivative, which accounted for approximately 9.3% of the administered dose .

Biological Activity and Therapeutic Potential

Research indicates that Tiospirone-d8 may possess notable antipsychotic properties with a lower risk of extrapyramidal side effects compared to traditional antipsychotics. In vitro studies on its metabolites have shown that hydroxyl substitution can diminish dopamine D2 affinity while maintaining serotonin receptor interactions, suggesting a favorable therapeutic profile .

Case Studies

- Efficacy in Animal Models : In studies with Cebus apella monkeys, Tiospirone was effective in reducing tardive dyskinesia, demonstrating its potential as a treatment option for movement disorders associated with antipsychotic therapy .

- Human Trials : Although Tiospirone's development for ADHD was discontinued, earlier phase III trials indicated promising results in managing symptoms without significant side effects typically associated with other antipsychotics .

Q & A

Q. How can researchers address discrepancies in toxicity profiles between preclinical and clinical studies of Tiospirone-d8 (hydrochloride)?

- Methodological Answer : Conduct interspecies comparative toxicokinetics to identify metabolic differences (e.g., glucuronidation rates). Use human hepatocyte cultures or organ-on-a-chip systems to bridge in vitro-in vivo gaps. Re-evaluate preclinical dosing regimens using allometric scaling adjusted for deuterium effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.